4-甲基-2,1,3-苯并噁二唑

描述

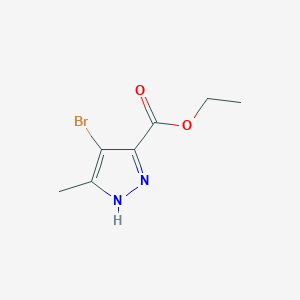

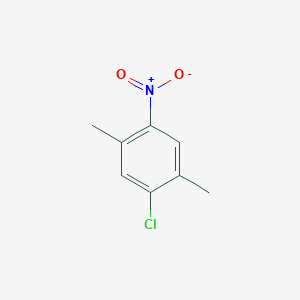

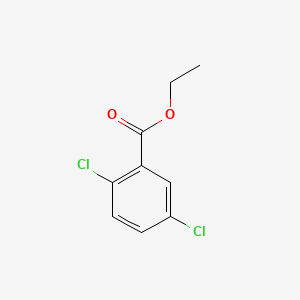

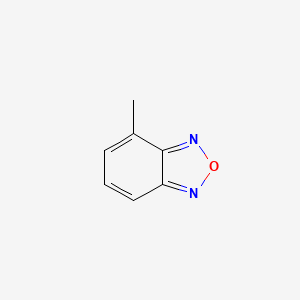

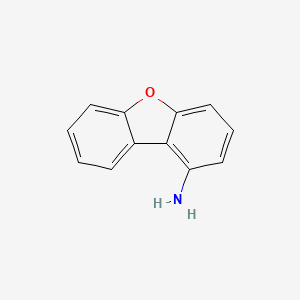

4-Methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is typically a white to yellow solid or colorless to yellow liquid .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . Various synthetic methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of 4-Methyl-2,1,3-benzoxadiazole is characterized by a benzene ring fused with an oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom .

Chemical Reactions Analysis

Benzoxazole derivatives, including 4-Methyl-2,1,3-benzoxadiazole, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .

Physical And Chemical Properties Analysis

4-Methyl-2,1,3-benzoxadiazole is typically a white to yellow solid or colorless to yellow liquid . It has a molecular weight of 134.14 .

科学研究应用

Application in Oncology

Methods of Application : SCFAs are analyzed using advanced analytical approaches such as gas chromatography (GC), liquid chromatography (LC), or capillary electrophoresis (CE) coupled with mass spectrometry (MS) .

Results or Outcomes : The analysis of SCFAs can provide valuable insights into various diseases, including cancer. It can help in the development of future diagnostic tools in oncology .

Application in Crystal Engineering

Methods of Application : Hirshfeld surface analysis was used to establish and contrast the interactions in the two samples . Fingerprints derived from the surface analysis were used to distinguish and lead the analysis in discovering the different interactions in the two crystals .

Results or Outcomes : The study found that π interactions, specifically, π-hole interactions with a nitro moiety, play an important role in the formation of the crystal structure . Carbonyl interactions and π-stacking contribute to the overall relative stability of the different conformational polymorphs .

Application in Optoelectronics

Methods of Application : The experimental data were supplemented with theoretical studies to establish a thorough understanding of these heterocyclic systems .

Results or Outcomes : The study provided insight into the optoelectronic properties of 2,1,3-Benzoxadiazole .

Application in Analytical and Bioanalytical Chemistry

Field : Analytical and Bioanalytical Chemistry

Methods of Application : High-resolution mass spectrometry and gas chromatography were used to identify the presence of isomeric interferences . The SCFAs were derivatised to form 3-nitrophenylhydrazones before being separated on a reversed-phase column and then detected using liquid chromatography tandem mass spectrometry (LC-QQQ-MS) .

Results or Outcomes : The method described in the study had a range of LODs and LOQs of SCFAs from 1 to 7 ng mL −1 and 3 to 19 ng mL −1, respectively . The recovery of the SCFAs in serum ranged from 94 to 114% over the three concentration ranges tested .

Application in Organic Semiconductor Synthesis

Field : Organic Semiconductor Synthesis

Methods of Application : The experimental data were supplemented with theoretical studies to establish a thorough understanding of these heterocyclic systems .

Results or Outcomes : The study provided insight into the optoelectronic properties of 2,1,3-Benzoxadiazole .

Application in Analytical and Bioanalytical Chemistry

Field : Analytical and Bioanalytical Chemistry

Methods of Application : High-resolution mass spectrometry and gas chromatography were used to identify the presence of isomeric interferences . The SCFAs were derivatised to form 3-nitrophenylhydrazones before being separated on a reversed-phase column and then detected using liquid chromatography tandem mass spectrometry (LC-QQQ-MS) .

Results or Outcomes : The method described in the study had a range of LODs and LOQs of SCFAs from 1 to 7 ng mL −1 and 3 to 19 ng mL −1, respectively . The recovery of the SCFAs in serum ranged from 94 to 114% over the three concentration ranges tested .

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXJEYIAUIOTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NON=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342741 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,1,3-benzoxadiazole | |

CAS RN |

29091-40-5 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)